Cas no 40512-50-3 (a-(Boc-amino)-3-methyl-benzeneacetic acid)

Technical Introduction: a-(Boc-amino)-3-methyl-benzeneacetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic applications. The compound’s structure, incorporating a 3-methyl-substituted phenylacetic acid backbone, makes it valuable in peptide synthesis and medicinal chemistry, particularly for introducing sterically hindered or hydrophobic motifs. The Boc group allows selective deprotection under mild acidic conditions, ensuring compatibility with diverse reaction conditions. This reagent is particularly useful in the preparation of intermediates for pharmaceuticals or bioactive molecules, offering controlled reactivity and improved handling compared to unprotected analogs. High purity and consistent performance are key advantages for research and industrial-scale applications.
a-(Boc-amino)-3-methyl-benzeneacetic acid structure
40512-50-3 structure
Product Name:a-(Boc-amino)-3-methyl-benzeneacetic acid
CAS No:40512-50-3
MF:C14H19NO4
MW:265.30496430397
CID:4713950
Update Time:2025-08-04

a-(Boc-amino)-3-methyl-benzeneacetic acid Chemical and Physical Properties

Names and Identifiers

    • a-(Boc-amino)-3-methyl-benzeneacetic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
    • AK311397
    • TERT-BUTOXYCARBONYLAMINO-M-TOLYL-ACETIC ACID
    • Inchi: 1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)
    • InChI Key: KLVVTGRHRBWUAO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C1C=CC=C(C)C=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Topological Polar Surface Area: 75.6

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Additional information on a-(Boc-amino)-3-methyl-benzeneacetic acid

A-(Boc-amino)-3-methyl-benzeneacetic acid: A Versatile Scaffold for Drug Discovery and Biomedical Applications

A-(Boc-amino)-3-methyl-benzeneacetic acid (CAS No. 40512-50-3) represents a critical building block in the design of multifunctional small molecules with potential applications in pharmaceuticals, biochemistry, and materials science. This compound belongs to the class of substituted aromatic carboxylic acids, characterized by its Boc-amino group and the 3-methyl substituent on the benzene ring. The benzeneacetic acid core structure provides a versatile platform for chemical modifications, enabling the development of derivatives with tailored pharmacological properties. Recent advances in medicinal chemistry have highlighted the importance of this scaffold in targeting complex biological pathways, particularly in the context of inflammation and neurodegenerative diseases.

The Boc-amino functionality, which stands for tert-butoxycarbonyl-amino, is a common protecting group used to temporarily block the amino group during synthetic processes. This group is often removed under acidic conditions to reveal the active amino functionality, which can participate in hydrogen bonding or ionization interactions with biological targets. The 3-methyl substitution on the benzene ring introduces steric effects and enhances the hydrophobicity of the molecule, influencing its solubility and membrane permeability. The benzeneacetic acid core, a derivative of phenylacetic acid, is known for its ability to modulate enzyme activity and cellular signaling pathways through competitive inhibition or allosteric regulation.

Recent studies have demonstrated the utility of A-(Boc-amino)-3-methyl-benzeneacetic acid in the development of targeted therapies for chronic inflammatory conditions. For instance, a 2023 publication in *Journal of Medicinal Chemistry* reported the synthesis of a series of derivatives where the Boc-amino group was replaced with various functional groups to enhance the molecule’s affinity for TNF-α receptors. These modifications led to a 40% improvement in inhibitory activity compared to conventional anti-inflammatory agents, underscoring the importance of Boc-amino chemistry in drug design. Additionally, the 3-methyl substitution was found to increase the compound’s metabolic stability, a critical factor in improving drug half-life and reducing side effects.

The benzeneacetic acid scaffold has also gained attention for its role in the design of prodrugs. A 2024 study in *Bioorganic & Medicinal Chemistry* explored the use of A-(Boc-amino)-3-methyl-bdezenecacetic acid as a precursor for the synthesis of amino acid-based drugs with enhanced bioavailability. The researchers employed advanced solid-phase synthesis techniques to attach the Boc-amino group to different amino acid residues, creating a library of molecules with varying hydrophilic/hydrophobic properties. This approach allowed for the identification of compounds with improved cellular uptake and target-specific activity, particularly in the context of cancer therapy.

From a synthetic perspective, the preparation of A-(Boc-amino)-3-methyl-benzeneacetic acid typically involves a multi-step process that begins with the formation of the benzene ring. The 3-methyl group is introduced via a Friedel-Crafts alkylation reaction, while the benzeneacetic acid core is synthesized using a Curtius rearrangement or a Hofmann degradation. The Boc-amino functionality is then added through a coupling reaction with an appropriate amine derivative, followed by deprotection under acidic conditions. These synthetic strategies have been refined in recent years to improve yield and purity, with some methods achieving over 95% efficiency in laboratory-scale synthesis.

Recent advances in computational chemistry have further expanded the applications of A-(Boc-amino)-3-methyl-benzeneacetic acid. Machine learning algorithms trained on large datasets of molecular interactions have identified this compound as a potential lead candidate for the development of antiviral drugs. A 2023 study published in *ACS Chemical Biology* used virtual screening to predict the binding affinity of this scaffold to SARS-CoV-2 main protease, demonstrating a 75% overlap with experimentally validated inhibitors. These findings highlight the role of benzeneacetic acid derivatives in combating viral infections, particularly in the context of emerging pathogens.

From a biological standpoint, the Boc-amino group and the 3-methyl substitution have been shown to modulate the pharmacokinetic profile of the molecule. A 2024 pharmacological study in *Drug Metabolism and Disposition* revealed that the Boc-amino functionality significantly reduces the rate of renal excretion, while the 3-methyl group enhances the molecule’s ability to cross the blood-brain barrier. These properties make A-(Boc-amino)-3-methyl-benzeneacetic acid a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where targeted delivery to the central nervous system is critical.

Despite its advantages, the synthesis of A-(Boc-amino)-3-methyl-benzeneacetic acid presents challenges related to stereochemical control and functional group compatibility. Recent efforts have focused on optimizing reaction conditions to minimize side reactions and achieve high selectivity. For example, the use of chiral catalysts in the Friedel-Crafts alkylation step has enabled the preparation of enantiomerically pure derivatives, which may exhibit distinct biological activities. These advancements reflect the growing importance of this compound in the field of asymmetric synthesis and its potential for application in personalized medicine.

In conclusion, A-(Boc-amino)-3-methyl-benzeneacetic acid (CAS No. 40512-50-3) is a multifunctional scaffold with broad applications in drug discovery and biomedical research. Its Boc-amino group, 3-methyl substitution, and benzeneacetic acid core provide a flexible platform for the development of novel therapeutics targeting inflammation, neurodegeneration, and infectious diseases. Continued exploration of its synthetic potential and biological activity promises to unlock new opportunities in the design of targeted and efficient small-molecule drugs.

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